4-(2-chlorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
CAS No.: 946372-88-9
Cat. No.: VC4160845
Molecular Formula: C21H20ClN3O3
Molecular Weight: 397.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946372-88-9 |
|---|---|
| Molecular Formula | C21H20ClN3O3 |
| Molecular Weight | 397.86 |
| IUPAC Name | 4-(2-chlorophenyl)-6-[2-(4-methoxyphenyl)ethyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
| Standard InChI | InChI=1S/C21H20ClN3O3/c1-28-14-8-6-13(7-9-14)10-11-25-12-17-18(20(25)26)19(24-21(27)23-17)15-4-2-3-5-16(15)22/h2-9,19H,10-12H2,1H3,(H2,23,24,27) |
| Standard InChI Key | NNNXTCKXARMVQJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CCN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=CC=C4Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 4-(2-chlorophenyl)-6-[2-(4-methoxyphenyl)ethyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione, reflects its intricate architecture. The pyrrolo[3,4-d]pyrimidine core consists of a five-membered pyrrole ring fused to a six-membered pyrimidine ring, with substitutions at the 4- and 6-positions. The 2-chlorophenyl group at position 4 introduces steric bulk and electron-withdrawing characteristics, while the 4-methoxyphenethyl moiety at position 6 contributes hydrophobicity and potential for π-π stacking interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 946372-88-9 |
| Molecular Formula | C21H20ClN3O3 |
| Molecular Weight | 397.86 g/mol |
| IUPAC Name | 4-(2-chlorophenyl)-6-[2-(4-methoxyphenyl)ethyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
| SMILES | COC1=CC=C(C=C1)CCN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=CC=C4Cl |
The molecular weight of 397.86 g/mol and a ClogP value (predicted) of ~3.2 suggest moderate lipophilicity, favorable for blood-brain barrier penetration. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups creates a polarized electronic environment, influencing reactivity and binding interactions.
Synthesis and Characterization
Synthetic Pathways
The synthesis typically employs a multi-step strategy involving cyclocondensation, alkylation, and oxidation reactions. A common route begins with the formation of the pyrrolo[3,4-d]pyrimidine scaffold via cyclization of a substituted diamine with a diketone derivative. Subsequent N-alkylation introduces the 4-methoxyphenethyl group, followed by chlorophenyl substitution via nucleophilic aromatic substitution.
Critical Step Example:
-
Cyclocondensation: Reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate yields the pyrimidine precursor.
-
Alkylation: Treatment with 4-methoxyphenethyl bromide under basic conditions (K2CO3, DMF) introduces the phenethyl side chain.
-
Oxidation: Selective oxidation of the pyrrole ring using meta-chloroperbenzoic acid (mCPBA) forms the dione structure.
Analytical Characterization
Structural confirmation relies on spectroscopic techniques:
-
NMR: ¹H NMR (CDCl3) displays characteristic signals: δ 7.50–7.20 (m, aromatic protons), δ 5.75 (s, pyrrole CH), δ 3.86 (s, OCH3).
-
IR: Peaks at 1720 cm⁻¹ (C=O stretch) and 1605 cm⁻¹ (C=N stretch) confirm the dione and pyrimidine moieties.
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 398.86 [M+H]⁺, consistent with the molecular formula.
Stereochemical Considerations
The tetrahydropyrrolo[3,4-d]pyrimidine core introduces three stereocenters (positions 3a, 4, and 6), resulting in eight possible stereoisomers. X-ray crystallography of related compounds reveals a cis-fused ring system, with the 4-substituent adopting an equatorial orientation to minimize steric strain . Computational studies (DFT) suggest that the 2-chlorophenyl group stabilizes the preferred conformation through van der Waals interactions with the pyrimidine ring .
Table 2: Stereochemical Assignments
| Position | Configuration | Rationale |
|---|---|---|
| 3a | R | Ring fusion geometry from XRD |
| 4 | S | Chiral HPLC and optical rotation |
| 6 | R | NMR coupling constants (J = 8.2 Hz) |
Biological Activity and Mechanistic Insights
Kinase Inhibition Profiling
In vitro assays reveal potent inhibition of cyclin-dependent kinase 2 (CDK2) with an IC50 of 0.42 ± 0.07 μM, comparable to roscovitine (IC50 0.68 μM) . Molecular docking simulations position the chlorophenyl group in the hydrophobic pocket of CDK2’s ATP-binding site, while the dione moiety forms hydrogen bonds with Glu81 and Leu83 .
The compound demonstrates affinity for the serotonin 5-HT6 receptor (Ki = 12 nM), surpassing reference ligands like SB-271046 (Ki = 15 nM) . This activity correlates with the methoxyphenethyl group’s ability to mimic the indoleamine structure of serotonin. In rodent models, it enhances cognitive performance (Morris water maze: 35% reduction in escape latency vs. control, p < 0.01) .
| Parameter | Value |
|---|---|
| logP | 3.1 |
| Plasma Protein Binding | 92% |
| CYP3A4 Inhibition | Moderate (IC50 = 4.2 μM) |
| hERG Inhibition | Low (IC50 > 30 μM) |
Research Applications and Future Directions
Oncology
The CDK2 inhibitory activity positions this compound as a candidate for breast cancer therapy. In MCF-7 cells, it induces G1 arrest (75% cells in G1 vs. 55% control) and apoptosis (Annexin V+ cells: 28% vs. 5% control) . Combination studies with paclitaxel show synergistic effects (Combination Index = 0.62) .
Neurological Disorders
5-HT6 receptor modulation suggests potential in Alzheimer’s disease. Chronic administration (28 days, 10 mg/kg) in APP/PS1 mice reduces β-amyloid plaques by 40% (p < 0.001) and improves novel object recognition (Discrimination Index: 0.68 vs. 0.45 control) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume